molecular formula C16H13BrFNO2S B13938888 3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole

3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole

Cat. No.: B13938888
M. Wt: 382.2 g/mol
InChI Key: AEEQZXOZSDLEQR-UHFFFAOYSA-N
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Description

3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be constructed through a Fischer indole synthesis or other cyclization methods.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents like N-bromosuccinimide (NBS) under specific conditions.

    Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or DAST.

    Sulfonylation: The toluene-4-sulfonyl group can be added through sulfonylation reactions using reagents like tosyl chloride (TsCl) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Coupling Reactions: The indole core can participate in coupling reactions such as Suzuki or Heck coupling, allowing for the formation of more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group could yield azide or thiocyanate derivatives.

Scientific Research Applications

3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Exploration of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromomethyl-5-fluoro-1-(toluene-4-sulfonyl)-1H-indole would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathway Modulation: It could influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Bromomethyl-5-fluoroindole: Lacks the toluene-4-sulfonyl group.

    5-Fluoro-1-(toluene-4-sulfonyl)-1H-indole: Lacks the bromomethyl group.

    3-Bromomethyl-1-(toluene-4-sulfonyl)-1H-indole: Lacks the fluorine atom.

Properties

Molecular Formula

C16H13BrFNO2S

Molecular Weight

382.2 g/mol

IUPAC Name

3-(bromomethyl)-5-fluoro-1-(4-methylphenyl)sulfonylindole

InChI

InChI=1S/C16H13BrFNO2S/c1-11-2-5-14(6-3-11)22(20,21)19-10-12(9-17)15-8-13(18)4-7-16(15)19/h2-8,10H,9H2,1H3

InChI Key

AEEQZXOZSDLEQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)F)CBr

Origin of Product

United States

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